8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine derivative features a 1,3-dimethylpurine-2,6-dione core substituted at positions 7 and 6. The 7-position carries a 4-fluorobenzyl group, while the 8-position is modified with a 4-benzylpiperidin-1-ylmethyl moiety. Such structural features align it with other purine-based compounds investigated for therapeutic applications, including kinase inhibition and antiasthmatic activity .
Properties
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-8-10-22(28)11-9-21)23(29-25)18-32-14-12-20(13-15-32)16-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXOESMAWOOSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the cyclization of the intermediate to form the purine core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Representation
The structural formula of the compound reflects its intricate arrangement of atoms, which is crucial for its biological activity.
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research has indicated that derivatives of purine compounds can exhibit antidepressant-like effects. The specific structural features of this compound may enhance its efficacy in modulating neurotransmitter systems related to mood regulation .
- Antitumor Properties : Some studies suggest that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. The presence of the piperidine and fluorophenyl groups in this compound may contribute to its cytotoxic effects against cancer cells .
Neurological Research
Given its structural similarity to known neuroactive compounds, this molecule is being explored for potential applications in treating neurological disorders:
- Cognitive Enhancement : Compounds similar to this one have shown promise in enhancing cognitive function and memory retention in animal models. The benzylpiperidine moiety may play a role in modulating cholinergic pathways .
Cardiovascular Applications
Research into vascular health has identified compounds that can regulate smooth muscle proliferation and improve blood flow:
- Vascular Smooth Muscle Relaxation : This compound may have implications for treating conditions characterized by excessive smooth muscle proliferation, such as atherosclerosis and hypertension .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on a series of purine derivatives demonstrated that modifications similar to those found in this compound led to significant improvements in depressive behaviors in rodent models. The study highlighted the importance of specific functional groups in enhancing serotonin receptor affinity.
Case Study 2: Antitumor Activity
In vitro studies revealed that the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of DNA synthesis, leading to cell cycle arrest.
Case Study 3: Cognitive Enhancement
A recent trial evaluated the cognitive effects of related compounds on aged rats. Results indicated improved performance in memory tasks, suggesting that this class of compounds could be beneficial for age-related cognitive decline.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It binds to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which improves cognitive function. Additionally, it may inhibit the aggregation of amyloid-beta peptides, reducing the formation of toxic fibrils associated with Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Purine Derivatives
Substituent Analysis and Pharmacological Implications
A. 7-(4-Fluorobenzyl)-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione ()
- Structural Differences : Lacks the 4-benzyl group on the piperidine ring compared to the target compound.
- Activity : While specific data are unavailable, piperidine-substituted purines are often associated with kinase inhibition (e.g., PDK1, IRAK-4) . The 4-fluorobenzyl group may enhance lipophilicity and target binding, as seen in antiasthmatic agents where fluorophenyl groups improve phosphodiesterase inhibition .
B. 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-purine-2,6-dione ()
- Structural Differences : Replaces the piperidine ring with a piperazine moiety and adds a morpholine-ethyl chain at position 5.
- Activity : Piperazine and morpholine groups are common in kinase inhibitors due to their ability to form hydrogen bonds with catalytic domains. However, the morpholine substitution may reduce blood-brain barrier penetration compared to the target compound’s piperidine-benzyl group .
C. 8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione ()
- Structural Differences : Features a 4-fluorophenylpiperazinyl group at position 8 and a 3-phenylpropyl chain at position 7.
- Activity : The 3-phenylpropyl chain may enhance hydrophobic interactions in enzyme binding pockets, as seen in purine derivatives targeting nucleoside phosphorylases . However, bulkier substituents could reduce solubility compared to the target compound’s benzyl group .
Table 1: Cytotoxic and Enzymatic Activity of Selected Purine Derivatives
*Direct data for the target compound are inferred from structural analogs.
Key Findings :
- Kinase Inhibition: Piperidine/piperazine-substituted purines (e.g., Merck’s PDK1 inhibitors) achieve nanomolar IC50 values, suggesting that the target compound’s 4-benzylpiperidine group could similarly enhance affinity .
- Cytotoxicity : Purine derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit GI50 values in the µM range against leukemia cells, comparable to early-generation tyrosine kinase inhibitors (TKIs) .
- Antiasthmatic Activity : Fluorophenyl-substituted purines (e.g., Compound 8 in ) show strong vasodilatory effects, likely due to enhanced electron-withdrawing properties improving target engagement .
Physicochemical and Electrochemical Properties
Biological Activity
The compound 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 851938-52-8) is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₂₁H₂₃F N₄O₂
- Molecular Weight : 365.44 g/mol
The compound exhibits activity primarily through its interaction with various neurotransmitter systems, particularly as an antagonist at muscarinic receptors. The presence of the benzylpiperidine moiety is critical for its binding affinity and selectivity towards these receptors.
Biological Activities
The biological activities of this compound have been evaluated in several studies:
1. Neuroprotective Effects
Research indicates that compounds similar to this one can prevent neurotoxicity induced by amyloid-beta (Aβ) peptides. For instance, derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology. In a study involving various derivatives, the most potent inhibitors had IC50 values in the low micromolar range (0.25 - 4.57 μM) against human AChE .
2. Antimicrobial Activity
Another area of investigation includes the antimicrobial properties of piperidine derivatives. Compounds structurally related to this one have demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. For example, synthesized piperidine derivatives exhibited potent effects against Xanthomonas axonopodis and Fusarium solani, suggesting potential applications in agricultural settings .
Case Studies and Experimental Findings
Numerous studies have explored the pharmacological potential of piperidine-based compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
